2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile
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Overview
Description
6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles This compound is characterized by a fused tricyclic structure containing a nitrogen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with alkylating agents in the presence of a palladium catalyst and norbornene as a transient guide medium . The reaction conditions often include the use of alkali and dihaloalkanes as alkylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Tetrahydrocarbazolones and benzazonine-diones.
Reduction: Primary amines.
Substitution: Various substituted tetrahydrocarbazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promising antibacterial, antifungal, and anticancer activities.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s structural features allow it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid
- 5,6,7,8-Tetrahydro-1-methyl-carbazole-2-carbonitrile
Uniqueness
6,7,8,9-Tetrahydro-5H-carbazole-1-carbonitrile is unique due to its specific nitrile group and the position of the nitrogen atom within the tricyclic structure. This configuration imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h3-4,6,15H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRVLCSQTZGLGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC(=C3N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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